p-Isobutylstyrene-d7
Description
p-Isobutylstyrene-d7 is a deuterated derivative of p-isobutylstyrene, where seven hydrogen atoms are replaced by deuterium. This isotopic labeling enhances its utility in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where isotopic purity (≥95%) ensures precise tracking of reaction pathways, metabolic studies, and polymer kinetics . While specific data for this compound are absent in the provided evidence, analogous deuterated compounds like 2-Isopropoxy-1-naphthaldehyde-d7 () and Cambendazole-d7 () demonstrate the critical role of deuterium in reducing spectral interference and improving signal resolution in mechanistic studies.
Properties
Molecular Formula |
C₁₂H₉D₇ |
|---|---|
Molecular Weight |
167.3 |
Synonyms |
1-Ethenyl-4-(2-methylpropyl)benzene-d7; 1-(4’-Isobutylphenyl)ethene-d7; 1-Isobutyl-4-vinylbenzene-d7; 4-Isobutylstyrene-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Deuterated aromatic and aliphatic compounds share common applications but differ in structural and functional properties. Below is a comparative analysis based on general deuterated analogs and available evidence:
Table 1: Key Properties of Deuterated Compounds
Key Differences
Reactivity: this compound, as a styrene derivative, undergoes vinyl polymerization, whereas deuterated benzimidazoles (e.g., Cambendazole-d7) are metabolically stable for pharmacokinetic studies . Organophosphorus deuterates () exhibit hydrolytic sensitivity compared to aromatic deuterates, necessitating stringent storage conditions.
Analytical Utility :
- Styrene derivatives like this compound are ideal for tracking polymerization kinetics via deuterium’s NMR isotope effect. In contrast, deuterated aldehydes () aid in elucidating electron-deficient reaction centers .
Synthetic Complexity: Deuterated styrenes require precise deuteration at the vinyl and isobutyl positions, a challenge shared with O-Isopropyl-d7 methylphosphonofluoridate (), where deuteration on branched alkyl groups demands specialized catalysts.
Research Findings and Limitations
- Isotopic Effects : Deuteration reduces vibrational frequencies, altering reaction rates (kinetic isotope effects). For example, 2-Isopropoxy-1-naphthaldehyde-d7 shows delayed aldehyde proton exchange in NMR, a property critical for mechanistic studies .
- Thermal Stability: Branched deuterates (e.g., isobutyl groups) exhibit higher thermal stability than linear analogs, as seen in Isobutyl propylphosphonochloridate (), which retains integrity at elevated temperatures.
Table 2: Comparative Stability Data
Gaps in Evidence and Recommendations
The provided evidence lacks direct data on p-Isobutylstyrene-d6. Key gaps include:
- Exact synthetic routes and isotopic distribution.
- Quantitative kinetic or thermodynamic studies.
- Industrial applications (e.g., polymer science).
Recommendations :
- Consult specialized databases (e.g., Reaxys, SciFinder) for NMR/MS spectra.
- Investigate deuterium’s role in radical polymerization, analogous to high molecular weight PPO synthesis ().
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